2-Methoxyphenyl trifluoromethyl sulfide
Description
2-Methoxyphenyl trifluoromethyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with a methoxy group (-OCH₃) at the ortho position and a trifluoromethyl sulfide (-S-CF₃) group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electron-donating effects, influencing reactivity .
Properties
Molecular Formula |
C8H7F3OS |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
1-methoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H7F3OS/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H,1H3 |
InChI Key |
QBCLFNACLYHYES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-Methoxyphenyl trifluoromethyl sulfide is a notable member of the trifluoromethyl sulfide family, which has garnered attention in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and agrochemical development. This article explores its applications, highlighting relevant case studies and data tables to provide comprehensive insights into its utility.
Organic Synthesis
The compound serves as an essential building block in organic synthesis, particularly for the introduction of trifluoromethylthio groups into various substrates. Recent studies have demonstrated that trifluoromethyl sulfoxides can engage in metal-free C−H trifluoromethylthiolation reactions with a range of (hetero)arenes, including medicinal compounds and agrochemicals . This method is advantageous as it allows for late-stage functionalization of complex molecules without the need for metal catalysts.
Anticancer Activity
Research has indicated that compounds containing trifluoromethyl sulfide moieties exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study highlighted the efficacy of a related compound in inhibiting growth in breast and lung cancer cells through caspase activation pathways .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In studies involving lipopolysaccharide-induced inflammation models, this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.
Agrochemical Applications
Compounds with trifluoromethylthio groups have also shown promising insecticidal activities. For instance, derivatives containing sulfur moieties have been synthesized and evaluated for their ability to control agricultural pests, demonstrating insecticidal rates ranging from 70% to 75% . This makes them valuable candidates for developing new agrochemicals.
Table 2: Synthesis Pathways
| Step | Reagents Used | Conditions |
|---|---|---|
| Synthesis of Sulfoxides | Trifluoromethyl sulfide + arene | Metal-free conditions |
| Functionalization | C−H activation process | Room temperature |
| Purification | Chromatography | Standard techniques |
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the anticancer effects of a related compound containing a trifluoromethyl sulfide group. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through specific biochemical pathways .
Case Study 2: Insect Resistance
In agricultural research, a series of trifluoromethyl pyridine derivatives were tested against common pests. Results indicated that these compounds could effectively reduce pest populations by over 70%, showcasing their potential as environmentally friendly insecticides .
Chemical Reactions Analysis
Alkyne Trifluoromethylthiolation
A scalable route involves reacting 2-ethynylanisole with trifluoromethylthio iodide (TFTI) under mild conditions :
text**Reaction Conditions**: - **Substrate**: 2-Ethynylanisole - **Reagent**: TFTI (1.5 equiv.) - **Solvent**: Acetonitrile - **Yield**: 99% - **Product**: ((2-Methoxyphenyl)ethynyl)(trifluoromethyl)sulfane **Characterization Data**: - **¹H NMR** (400 MHz, CDCl₃): δ 7.45 (dd, *J* = 7.6, 1.7 Hz, 1H), 7.36 (ddd, *J* = 8.4, 7.6, 1.7 Hz, 1H), 6.93–6.89 (m, 2H), 3.89 (s, 3H). - **¹⁹F NMR**: δ −43.56 (s, 3F)[5].
Copper-Catalyzed Sulfide Coupling
Aryl halides undergo CuSO₄-mediated coupling with Na₂S₂O₃ and trifluoromethylating agents :
text**General Procedure**: 1. React BnCl and Na₂S₂O₃ in H₂O at 80°C. 2. Add 2-methoxyphenyl substrate and BF₃·Et₂O. 3. Purify via column chromatography (petroleum ether/EtOAc)[3].
Oxidation Reactions
2-Methoxyphenyl trifluoromethyl sulfide is selectively oxidized to the sulfoxide using H₂O₂ in trifluoroacetic acid (TFA) :
text**Reaction Conditions**: - **Oxidant**: 15% H₂O₂ in TFA - **Temperature**: 0°C → 21°C - **Yield**: 83–90% - **Product**: 2-Methoxyphenyl trifluoromethyl sulfoxide **Key Observations**: - No over-oxidation to sulfones occurs under these conditions. - Electron-withdrawing groups on the aryl ring enhance reaction rates[14].
1,3-Dipolar Cycloadditions
Trifluoromethyl vinyl sulfides react with nitrones under high pressure to form isoxazolidines . For 2-methoxyphenyl derivatives, steric repulsion between the SCF₃ and methoxy groups dictates regioselectivity .
Friedel-Crafts Reactions
Trifluoromethyl sulfides act as electrophiles in three-component reactions with arenes and alkenes/alkynes, forming alkenyl/alkyl sulfides .
Comparative Reactivity
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Synthesis (TFTI route) | RT, MeCN | 99% | |
| Oxidation (H₂O₂/TFA) | 0°C → 21°C | 83–90% | |
| Cycloaddition (high-pressure) | 10 kbar, THF | 62% |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison
| Compound | Formula | Functional Groups | Key Substituents |
|---|---|---|---|
| 2-Methoxyphenyl trifluoromethyl sulfide | C₈H₇F₃O₂S | Methoxy, Trifluoromethyl sulfide | 2-OCH₃, -S-CF₃ |
| Hexafluorodimethyl sulfide | C₂F₆S | Trifluoromethyl sulfide (two groups) | (CF₃)₂S |
| Difluoromethylphenyl sulfide | C₇H₆F₂S | Difluoromethyl sulfide | Ph-S-CF₂H |
| (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane | C₉H₁₀F₂O₂S | Methyl sulfide, Methoxymethoxy, Fluorine | 3,6-F, 2-OCH₂OCH₃, -S-CH₃ |
Physical and Chemical Properties
Table 2: Physical Properties
Note: The boiling point for trifluoromethanesulfonyl chloride (29–32°C) is provided in , but Hexafluorodimethyl sulfide’s critical temperature is 456.31 K (183°C) .
Key Research Findings
- The trifluoromethyl group enhances electrophilic substitution resistance but increases oxidative stability compared to non-fluorinated analogs .
- Methoxy and trifluoromethyl groups synergistically modulate electronic effects, impacting regioselectivity in aromatic reactions .
- Sulfides with fluorinated groups exhibit higher volatility than sulfonates, as seen in Hexafluorodimethyl sulfide’s low boiling point .
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 2-Methoxybromobenzene is treated with n-butyllithium (1.0 M in THF) at −78°C under inert conditions, forming a lithiated intermediate stabilized by the methoxy group’s directing effects.
-
Electrophilic Quenching : The intermediate reacts with S-(trifluoromethyl) benzenesulfonothioate (CF₃S-SO₂Ph) at −40°C, yielding the desired sulfide after aqueous workup.
Optimization Insights
Table 1: Key Parameters for Lithiation-Based Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lithiation Temperature | −78°C | 85% |
| Quenching Reagent | CF₃S-SO₂Ph | 78% |
| Reaction Time | 2 hours | Maximal |
Transition Metal-Catalyzed C–S Cross-Coupling
Copper-mediated Ullmann coupling offers a regioselective pathway for constructing aryl sulfides. This method leverages catalytic CuI to couple 2-methoxyiodobenzene with trifluoromethyl thiolate (CF₃S⁻).
Mechanistic Overview
Experimental Refinements
Table 2: Catalytic Cross-Coupling Performance
| Catalyst | Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| CuI | 1,10-Phenanthroline | 72 | 12 |
| CuBr | 2,2'-Bipyridine | 65 | 9 |
Reductive Trifluoromethylation of Sulfonyl Chlorides
This two-step approach reduces a sulfonyl chloride precursor to the sulfide stage, followed by fluorination.
Stepwise Procedure
-
Sulfonyl Chloride Synthesis : 2-Methoxyphenylsulfonyl chloride is prepared via chlorination of the corresponding sulfonic acid.
-
Reduction and Fluorination : Magnesium powder in DMF reduces the sulfonyl chloride to a thiolate, which reacts with trifluoromethyltrimethylsilane (CF₃SiMe₃) under acidic conditions.
Critical Observations
Table 3: Reductive Trifluoromethylation Outcomes
| Reducing Agent | CF₃ Source | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Mg | CF₃SiMe₃ | 82 | 95% |
| Zn | CF₃I | 35 | 78% |
Radical Trifluoromethylation of Thiophenols
Radical-based methods enable direct trifluoromethylation of 2-methoxythiophenol using photoredox catalysis.
Reaction Design
Advantages and Limitations
-
Mild Conditions : Room-temperature reactions reduce energy input (yield: 68%).
-
Byproduct Formation : Competing disulfide formation (up to 15%) necessitates chromatographic purification.
Comparative Analysis of Methodologies
Table 4: Synthesis Route Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Directed Lithiation | 78 | Moderate | High |
| Catalytic Cross-Coupling | 72 | High | Moderate |
| Reductive Trifluoromethylation | 82 | Low | Low |
| Radical Trifluoromethylation | 68 | High | Moderate |
Key Findings :
-
Reductive trifluoromethylation offers the highest yield (82%) but suffers from scalability issues due to Mg’s pyrophoric nature.
-
Catalytic cross-coupling balances yield and scalability, making it industrially viable.
-
Radical methods excel in operational simplicity but require optimization to suppress disulfide byproducts .
Q & A
Q. What are the recommended synthetic routes for 2-Methoxyphenyl trifluoromethyl sulfide, and how can reaction conditions be optimized for yield?
The synthesis of trifluoromethyl sulfides typically involves nucleophilic substitution or transition-metal-catalyzed coupling. For example, borane dimethyl sulfide (used in reductions) can stabilize intermediates in multi-step syntheses . Optimization includes:
- Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (−78°C to 0°C) to prevent side reactions like hydrolysis .
- Catalyst selection : Palladium or copper catalysts may enhance coupling efficiency between aryl halides and trifluoromethylthiolate sources .
- Safety protocols : Use fluorinated gloves and fume hoods to handle volatile intermediates, as improper handling can lead to hazardous byproducts (e.g., HF) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR spectroscopy : NMR is critical for confirming trifluoromethyl group integrity (δ −60 to −70 ppm for CF) . NMR can verify methoxy group placement (δ 3.8–4.0 ppm for OCH) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) effectively quantifies purity and detects degradation products. A C18 column with acetonitrile/water (70:30) is recommended for sulfides .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHFOS) .
Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?
- Storage conditions : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation and moisture ingress .
- Degradation monitoring : Regular HPLC analysis tracks hydrolysis products like 2-methoxyphenol or trifluoromethanesulfonic acid .
- Handling : Avoid long-term storage; degradation increases reactivity risks (e.g., exothermic decomposition) .
Advanced Research Questions
Q. What analytical challenges arise in quantifying trace impurities in this compound, and what advanced techniques address these?
- Challenge : Co-elution of impurities with the target compound in HPLC.
- Solution : Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to isolate specific ions. For example, quantify sulfoxide derivatives (m/z 225 → 181) .
- Validation : Spike recovery tests (90–110%) and limit of detection (LOD < 0.1%) ensure method accuracy .
Q. How do computational models predict the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for nucleophilic aromatic substitution (SAr) to predict regioselectivity. The methoxy group’s electron-donating effect directs electrophiles to the para position .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways and potential toxicity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Controlled replication : Standardize solvent purity (e.g., anhydrous DMF vs. wet DMF) and catalyst loading (e.g., 5 mol% Pd vs. 2 mol%) to isolate variables .
- Meta-analysis : Compare activation energies (ΔG‡) across studies using Arrhenius plots to identify outliers caused by temperature fluctuations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
